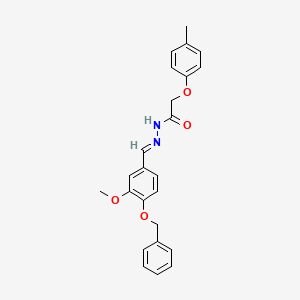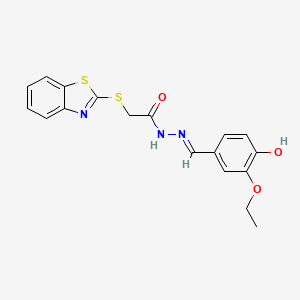![molecular formula C20H22N4O5S B11988254 5-(3,4-Dimethoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11988254.png)
5-(3,4-Dimethoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-Dimethoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Condensation Reaction: The final step involves the condensation of the triazole derivative with 3,4,5-trimethoxybenzaldehyde under reflux conditions in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the imine linkage, resulting in the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and pharmacological studies.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the triazole ring is particularly interesting due to its known biological activity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may also find applications in the development of sensors and electronic devices.
作用機序
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole ring and methoxy groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
5-(3,4-Dimethoxyphenyl)-4H-1,2,4-triazole: Lacks the imine linkage and additional methoxy groups.
4-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-triazole: Similar structure but with different substitution patterns.
Uniqueness
The uniqueness of 5-(3,4-Dimethoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide lies in its combination of multiple methoxy groups, a triazole ring, and an imine linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C20H22N4O5S |
|---|---|
分子量 |
430.5 g/mol |
IUPAC名 |
3-(3,4-dimethoxyphenyl)-4-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H22N4O5S/c1-25-14-7-6-13(10-15(14)26-2)19-22-23-20(30)24(19)21-11-12-8-16(27-3)18(29-5)17(9-12)28-4/h6-11H,1-5H3,(H,23,30)/b21-11+ |
InChIキー |
KHWJCTNXNBTRPZ-SRZZPIQSSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C(=C3)OC)OC)OC)OC |
正規SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=C(C(=C3)OC)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(2-methoxyethyl)sulfanyl]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11988172.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide](/img/structure/B11988178.png)

![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11988180.png)


![4-{[(E)-(4-bromophenyl)methylidene]amino}benzenesulfonamide](/img/structure/B11988193.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11988197.png)
![3-[6-hexyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-2-yl]propanoic acid](/img/structure/B11988202.png)

![2-Naphthalenol, 1-[[(2-ethylphenyl)imino]methyl]-](/img/structure/B11988204.png)

![2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B11988217.png)

